molecular formula C19H21N3O3 B10988414 2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10988414
M. Wt: 339.4 g/mol
InChI Key: CJJDHVLLCZRRLJ-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a methoxyethyl group, a pyrrole ring, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, leading to antimicrobial effects . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, disrupting their function and inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a methoxyethyl group, a pyrrole ring, and a dihydroisoquinoline core

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(2-pyrrol-1-ylethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C19H21N3O3/c1-25-13-12-22-14-17(15-6-2-3-7-16(15)19(22)24)18(23)20-8-11-21-9-4-5-10-21/h2-7,9-10,14H,8,11-13H2,1H3,(H,20,23)

InChI Key

CJJDHVLLCZRRLJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC=C3

Origin of Product

United States

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